molecular formula C18H26O4 B124473 Diisopentyl phthalate CAS No. 605-50-5

Diisopentyl phthalate

Cat. No.: B124473
CAS No.: 605-50-5
M. Wt: 306.4 g/mol
InChI Key: JANBFCARANRIKJ-UHFFFAOYSA-N
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Description

Historical Context and Research Evolution

Phthalates entered industrial prominence in the 1920s as replacements for volatile camphor in cellulose nitrate plastics. This compound (CAS 605-50-5), characterized by its branched isopentyl ester groups, gained traction for its thermal stability and compatibility with polyvinyl chloride (PVC). Early safety assessments focused on acute toxicity, but by the 2010s, longitudinal studies revealed its bioaccumulative potential and endocrine-disrupting effects. The detection of DiPP metabolites in 27% of German breast milk samples (median: 2.0 ng/g) underscored its environmental pervasiveness, while Brazilian biomonitoring identified urinary metabolites in pregnant women, triggering targeted toxicological investigations.

Significance in Environmental Toxicology

As a low-volatility liquid (vapor pressure: 0.025 Pa at 25°C), DiPP partitions into aquatic and terrestrial ecosystems through industrial discharge and plastic degradation. Its log KOW of 5.6 facilitates bioaccumulation, with zebrafish embryos showing 48-hour LC50 values of 250 μg/L. The compound’s resistance to hydrolysis (t1/2 >1 year at pH 7) and moderate aerobic biodegradation (t1/2: 7–40 days) contribute to environmental persistence. Field studies estimate DiPP concentrations up to 1.2 μg/L in wastewater effluents, with 93% removal efficiency in conventional treatment plants.

Current Research Paradigms

Contemporary studies employ multi-omics approaches to elucidate DiPP’s mechanisms of action:

  • Neurodevelopmental disruption : Zebrafish larvae exposed to 100 μg/L DiPP exhibited 40% reduced acetylcholinesterase activity and 2.3-fold increased glutathione S-transferase levels, impairing neuromuscular coordination.
  • Reproductive toxicity : Rat models demonstrated dose-dependent decreases in anogenital distance (22% at 100 mg/kg/day) and pituitary ESR1 expression (35% reduction).
  • Cellular apoptosis : Vero kidney cells showed 24% necrosis and 18% apoptosis after 72-hour exposure to 1,000 μM DiPP, independent of oxidative stress pathways.

Regulatory Framework and Classification

Global regulatory status as of 2025:

Jurisdiction Classification Restrictions Key Legislation
EU SVHC (Annex XIV) Ban effective July 2020 REACH Regulation
Switzerland Repr. 1B Prohibited in articles ORRChem Annex 1.17
USA - EPA priority review TSCA Section 6(b)
Japan Category 2 Workplace exposure limits ISHL Art. 57

The European Chemicals Agency (ECHA) mandates authorization for DiPP use exceeding 0.1% w/w in products, with full phase-out scheduled for 2027.

Properties

IUPAC Name

bis(3-methylbutyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H26O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANBFCARANRIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209236
Record name Isoamyl phthalate
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Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

605-50-5
Record name Diisopentyl phthalate
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Record name Isoamyl phthalate
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Record name Diisopentyl phthalate
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Record name Isoamyl phthalate
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Record name Diisopentyl phthalate
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Record name ISOAMYL PHTHALATE
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Preparation Methods

Traditional Acid Catalysts

Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) has been the conventional catalyst for DIPP synthesis due to its high activity and low cost. However, it poses challenges such as equipment corrosion, difficulty in separation, and generation of acidic waste. Under reflux conditions (140–160°C), sulfuric acid achieves yields of 60–70% within 4–6 hours.

Table 1: Performance of Sulfuric Acid in DIPP Synthesis

Catalyst Concentration (wt%)Temperature (°C)Time (h)Yield (%)
1.5150665
2.0160568
2.5155470

Heterogeneous Catalysts

To address the limitations of homogeneous catalysts, materials like sulfonated graphene and ion-exchange resins have been explored. Sulfonated graphene, with its high surface area and recyclability, achieves yields exceeding 90% at 120°C within 3 hours.

Table 2: Comparison of Heterogeneous Catalysts

CatalystTemperature (°C)Time (h)Yield (%)Reusability (cycles)
Sulfonated graphene1203925
Amberlyst-151304854
Zeolite H-beta1405783

Enzymatic Catalysis

Recent advances employ lipases (e.g., Candida antarctica Lipase B) as biocatalysts. Although slower (24–48 hours), enzymatic methods offer selectivity and mild conditions (50–60°C), achieving 80–85% yields.

Industrial-Scale Production

Batch Reactors

Large-scale production typically uses stirred-tank reactors with continuous water removal via azeotropic distillation. A representative industrial process involves:

  • Feedstock Ratios : Phthalic anhydride:isopentanol = 1:2.2 (molar excess of alcohol ensures complete conversion).

  • Catalyst Loading : 0.5–1.0 wt% sulfonated graphene.

  • Reaction Conditions : 120–140°C, 4–6 hours, under nitrogen atmosphere.

Continuous-Flow Systems

Microreactor technology enhances heat and mass transfer, reducing reaction time to 1–2 hours with 95% yield. These systems are energy-efficient but require high capital investment.

Purification and Quality Control

Crude DIPP is purified through:

  • Neutralization : Residual acid is neutralized with sodium carbonate.

  • Distillation : Vacuum distillation (0.1–1.0 kPa) removes unreacted alcohol and water.

  • Adsorption : Activated clay or charcoal eliminates colored impurities.

Table 3: Purity Standards for Industrial-Grade DIPP

ParameterSpecification
Assay (GC)≥99.5%
Acid Value (mg KOH/g)≤0.1
Moisture (Karl Fischer)≤0.05%
Color (APHA)≤50

Chemical Reactions Analysis

Metabolic Hydrolysis and Biotransformation

DiPeP undergoes enzymatic hydrolysis in biological systems, primarily mediated by esterases. This reaction cleaves the ester bonds, yielding monoester derivatives and alkyl alcohols as primary metabolites.

Key Metabolic Pathways:

  • Primary Hydrolysis :

    DiPePEsterasesMonoisopentyl phthalate+Isopentanol\text{DiPeP}\xrightarrow{\text{Esterases}}\text{Monoisopentyl phthalate}+\text{Isopentanol}

    This reaction dominates in mammals, with monoisopentyl phthalate detected as a major urinary metabolite .

  • Secondary Oxidation :
    The alkyl chains of isopentanol undergo further oxidation to form hydroxylated or carboxylated derivatives, which are subsequently conjugated with glucuronic acid for excretion .

Table 1: Metabolites of DiPeP

MetaboliteCAS No.Structure TypeRole in Metabolism
Bis(3-methylbutyl) phthalate605-50-5Phthalate diesterParent compound (85% of DiPeP mixture)
Mono-isopentyl phthalate17866-76-1Phthalate monoesterPrimary hydrolysis product
Isopentanol123-51-3Alkyl alcoholByproduct of hydrolysis

Environmental Degradation Mechanisms

DiPeP degrades in soil and water through microbial action, involving hydroxylation, oxidation, and ring-opening reactions.

Microbial Degradation Pathway:

  • Hydroxylation : Microbial enzymes introduce hydroxyl groups to the ester side chains.

  • Ester Bond Cleavage : Formation of phthalic acid derivatives.

  • Ring Opening : Protocatechuic acid intermediates undergo meta- or ortho-cleavage, yielding acetyl-CoA and succinate for entry into the tricarboxylic acid cycle .

Key Reaction Steps:

DiPePMicrobesPhthalic acidOxidationProtocatechuic acidAcetyl CoA+CO2\text{DiPeP}\xrightarrow{\text{Microbes}}\text{Phthalic acid}\xrightarrow{\text{Oxidation}}\text{Protocatechuic acid}\rightarrow \text{Acetyl CoA}+\text{CO}_2

Table 2: Degradation Intermediates and Toxicity

IntermediateToxicity Change vs. Parent CompoundNotes
2-Carboxybenzaldehyde+15%Increased hydrophilicity
Protocatechuic acid+8%Bioavailable for microbial utilization

Reactivity in Experimental Models

  • THP-1 Cell Activation : DiPeP increases CD54 expression in human monocytes, indicating immunomodulatory potential via non-genomic pathways .

  • Oxidative Stress : Unlike other phthalates, DiPeP does not alter superoxide dismutase (SOD) or glutathione peroxidase (GPx) activity in renal cells but elevates glutathione S-transferase (GST) at low concentrations .

Stability Under Standard Conditions

DiPeP shows no hazardous reactivity under normal storage or handling conditions. Its stability is attributed to the saturated branched alkyl chains, which resist spontaneous oxidation .

Comparative Degradation Energy Barriers

Microbial degradation of DiPeP substitutes (e.g., DEHP-10) requires lower energy than unmodified phthalates:

ΔEDEHP 10=1.05textkJmoltextvs\2.63textkJmolforDEHP\Delta E_{\text{DEHP 10}}=1.05\\text{kJ mol}\\text{ vs }\2.63\\text{kJ mol for DEHP }

This suggests that structural modifications in DiPeP analogs could enhance biodegradability .

Scientific Research Applications

Industrial Applications

Diisopentyl phthalate is predominantly used as a plasticizer to enhance the flexibility and durability of PVC and other polymeric materials. The following table summarizes its key applications:

Application Description
Plasticizer in PVC Enhances flexibility in products such as flooring, wall coverings, and hoses.
Ammunition Propellants Used in formulations for military and commercial ammunition.
Personal Care Products Previously found in cosmetics, though usage is now restricted in many regions.
Adhesives and Sealants Improves the performance characteristics of adhesives used in construction.
Rubber Products Added to rubber formulations to improve elasticity and processability.

Health and Safety Concerns

Recent studies have highlighted potential health risks associated with DiPeP exposure. Research indicates that metabolites of DiPeP can be detected in urine samples of pregnant women, raising concerns about its endocrine-disrupting properties . Furthermore, DiPeP has been investigated for its skin sensitization potential and immunomodulatory effects through various in silico and in vitro methods .

Case Study: Skin Sensitization

A study evaluating the skin sensitization potential of DiPeP found no significant sensitizing effects when assessed using predictive models like QSAR TOOLBOX and ToxTree . However, the immunomodulatory effects observed in THP-1 activation assays indicate that further research is needed to fully understand the compound's biological impact.

Environmental Impact

This compound's presence in the environment has been documented, particularly concerning its occurrence in indoor environments due to its widespread use in building materials . The Swedish Chemicals Agency has noted that phthalates like DiPeP are often found in products that can contribute to indoor air pollution .

Case Study: Indoor Air Quality

A survey conducted on organic flame retardants and plasticizers found that DiPeP was prevalent in various building materials, which may affect indoor air quality and human health . This underscores the need for regulatory scrutiny and potential alternatives to reduce exposure risks.

Regulatory Status

The regulatory landscape surrounding DiPeP is evolving, particularly within the European Union where several phthalates have been classified as substances of very high concern (SVHC) due to their reproductive toxicity and endocrine-disrupting capabilities . Although DiPeP is not yet banned, its use is monitored closely under regulations such as REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals).

Mechanism of Action

Diisopentyl phthalate exerts its effects primarily through endocrine disruption. It can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones. In particular, this compound has been shown to alter the dopaminergic system, reduce plasma estradiol levels, and change the antioxidant system in gonads . It also affects the expression of steroidogenic proteins and receptors, leading to reduced testosterone production and other antiandrogenic effects .

Comparison with Similar Compounds

Comparison with Similar Phthalates

Physical and Chemical Properties

Table 1 summarizes key properties of DIPP and analogous phthalates:

Compound CAS Molecular Weight (g/mol) logKow Biodegradability (Sewage Treatment, %)
Diisopentyl phthalate 605-50-5 306.4 5.45 93.98
Dimethyl phthalate (DMP) 131-11-3 194.18 1.71 61.86
Di(2-ethylhexyl) phthalate (DEHP) 117-81-7 390.56 7.60 100.47*
Di-n-octyl phthalate (DNOP) 117-84-0 390.56 8.10 83.55
Bis(2-methoxyethyl) phthalate (DMEP) 117-82-8 282.29 2.81 86.95

*Note: DEHP’s unusually high biodegradation value (100.47%) may reflect experimental conditions or measurement anomalies .

  • Biodegradability : DIPP shows moderate biodegradability in sewage treatment (93.98%), outperforming DMP (61.86%) but lagging behind DEHP under specific conditions .

Toxicity Profiles

Reproductive Toxicity

DIPP, DEHP, and dipentyl phthalate (DPP) are all classified as reproductive toxicants under EU REACH regulations .

Estrogenic Activity

In estrogenic activity assays, DIPP ranks below butyl benzyl phthalate (BBP) but above diethyl phthalate (DEP) and DMP. For example, at 10,000 ng/mL, DIPP caused significant signal reduction in estrogen receptor-based biosensors, indicating moderate estrogenic potency .

Environmental Presence and Regulatory Status

Environmental Detection
  • House Dust : DIPP (DiPePh) was detected at lower levels (10 ng/g) compared to dimethyl phthalate (DMPh, 80 ng/g) in global house dust samples, suggesting varied usage patterns .
  • Water Systems : DIPP’s extraction efficiency from tap water using Chromabond® HLB sorbent is comparable to DEHP but lower than dicyclohexyl phthalate (DCHP) .
Regulatory Measures
  • EU Ban: DIPP is prohibited in cosmetics, alongside DEHP, DBP, and DMEP, due to carcinogenic and mutagenic risks .
  • REACH Authorization : DIPP requires authorization for use in industrial applications, reflecting its reproductive toxicity .

Application-Specific Behavior

Migration from Packaging

DIPP’s semi-volatile nature limits its detection in cosmetic packaging via pyrolysis-GC/MS, unlike DEP and DEHP, which are more readily extracted into liquid simulants .

Biodegradation in Soil

DIPP demonstrates 64.95% biodegradation in soil remediation processes, outperforming diisopropyl phthalate (DIPRP, 49.44%) but underperforming DIHXP (70.39%) .

Biological Activity

Diisopentyl phthalate (DiPeP) is a member of the phthalate family, widely used as a plasticizer in various industrial applications. Its biological activity has garnered attention due to concerns regarding potential endocrine disruption and reproductive toxicity. This article explores the biological effects of DiPeP, focusing on its mechanisms of action, toxicological data, and implications for human health.

Chemical Structure and Properties

This compound is characterized by its diester structure, with two isopentyl groups attached to a phthalate backbone. It is primarily utilized in the production of polyvinyl chloride (PVC) and other polymers, contributing to the flexibility and durability of these materials.

Endocrine Disruption

Phthalates, including DiPeP, are known endocrine disruptors. They can interfere with hormone signaling pathways, which may lead to developmental and reproductive issues. A study indicated that exposure to DiPeP during critical developmental periods in rats resulted in alterations in hormone receptor expression and behavior linked to sex hormones . This suggests that DiPeP may disrupt androgen-dependent differentiation processes.

Reproductive Toxicity

Research has shown that DiPeP exposure can adversely affect reproductive performance. In a two-generation study involving rats, significant findings included decreased fertility rates and changes in organ weights associated with liver and kidney toxicity . The lowest observed adverse effect level (LOAEL) was determined to be around 4500 ppm based on these reproductive effects.

In Vivo Studies

In vivo assessments have demonstrated that DiPeP can induce liver and kidney damage at certain exposure levels. For instance, a repeat-dose toxicity study identified a no-observed-adverse-effect level (NOAEL) of approximately 50-168 mg/kg body weight per day, with liver and kidney effects observed at higher doses .

Genotoxicity

DiPeP has been evaluated for its genotoxic potential. Studies indicate that it is not mutagenic in bacterial mutation assays and does not induce structural chromosome aberrations in mammalian cells without metabolic activation . This suggests a relatively low risk for direct DNA damage.

Case Studies

Case Study 1: Hormonal Effects in Rats
A study assessed the impact of DiPeP on hormone-dependent behaviors in Wistar rats during gestation and lactation. Results showed alterations in behaviors controlled by sex hormones due to DiPeP exposure, highlighting its potential as an anti-androgenic compound .

Case Study 2: Human Exposure
Metabolites of DiPeP have been detected in urine samples from pregnant women, indicating potential human exposure through environmental or occupational routes. This raises concerns about the implications for fetal development and subsequent health outcomes .

Summary of Findings

Biological Activity Findings
Endocrine Disruption Alters hormone receptor expression; impacts hormone-dependent behaviors .
Reproductive Toxicity Decreased fertility; organ weight changes at LOAEL ~4500 ppm .
Genotoxicity Non-mutagenic; no significant DNA damage observed .
Human Exposure Metabolites found in pregnant women; potential health risks identified .

Q & A

Q. How should researchers address co-elution issues in chromatographic analysis of this compound?

  • Methodological Answer :
  • Use tandem mass spectrometry (MS/MS) to differentiate DiPeP from structurally similar phthalates (e.g., di-n-pentyl phthalate) via unique ion transitions (e.g., m/z 71 for DiPeP vs. m/z 76 for DnPP) .
  • Optimize column temperature programs to improve peak resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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